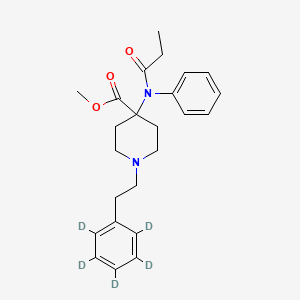
Carfentanil-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carfentanil-d5 is a deuterated analog of carfentanil, a synthetic opioid that is approximately 10,000 times more potent than morphine . Carfentanil itself is primarily used in veterinary medicine to sedate large animals such as elephants and rhinoceroses . The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carfentanil-d5 involves the incorporation of deuterium atoms into the carfentanil molecule. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The general synthetic route involves the following steps:
N-alkylation: The initial step involves the N-alkylation of a piperidine derivative with a deuterated phenethyl halide.
Amide Formation: The resulting intermediate undergoes amide formation with a deuterated carboxylic acid derivative.
Final Deuteration: The final product is obtained by further deuteration steps to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions
Carfentanil-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with various functional groups .
科学的研究の応用
Carfentanil-d5 is widely used in scientific research, particularly in the following fields:
作用機序
Carfentanil-d5, like carfentanil, acts as a highly selective agonist of the μ-opioid receptor. It binds with high affinity to these receptors, leading to analgesic and sedative effects. The binding of this compound to the μ-opioid receptor activates G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reduce cAMP levels, and decrease neurotransmitter release .
類似化合物との比較
Carfentanil-d5 is compared with other similar compounds such as:
Sufentanil: Another potent opioid, but this compound is still more potent by a factor of 20-30.
Lofentanil: Similar in structure but differs in potency and specific receptor binding affinities.
List of Similar Compounds
- Fentanyl
- Sufentanil
- Lofentanil
- Norcarfentanil
- Acetylfentanyl
- Acrylfentanyl
This compound’s unique isotopic labeling makes it particularly valuable in analytical applications, distinguishing it from its non-deuterated counterparts.
特性
分子式 |
C24H30N2O3 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
methyl 1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4D,6D,7D,10D,11D |
InChIキー |
YDSDEBIZUNNPOB-BGCGZSDZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(C(=O)OC)N(C3=CC=CC=C3)C(=O)CC)[2H])[2H] |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


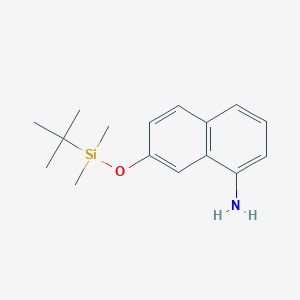
![Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride](/img/structure/B13450771.png)
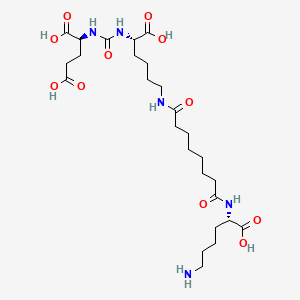
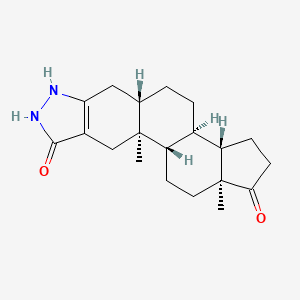
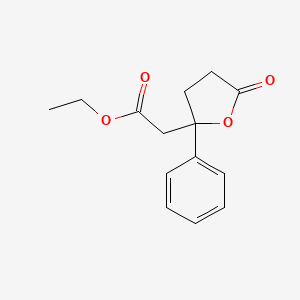
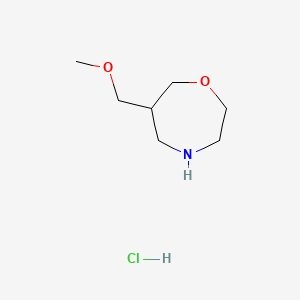

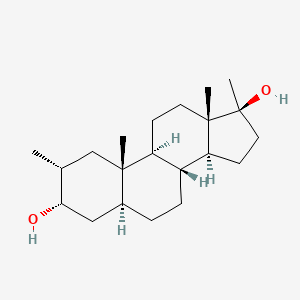
![ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B13450819.png)
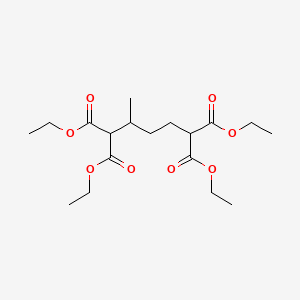

![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
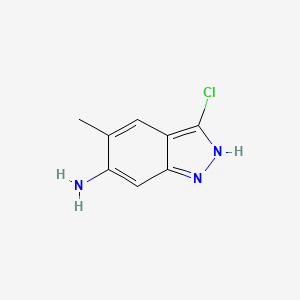
![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)
